(2R)-(-)-Glycidyl tosylate

Catalog No.
S560379
CAS No.
113826-06-5
M.F
C10H12O4S
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-(-)-Glycidyl tosylate

CAS Number

113826-06-5

Product Name

(2R)-(-)-Glycidyl tosylate

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1

InChI Key

NOQXXYIGRPAZJC-SECBINFHSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2

Synonyms

(2R)-2-Oxiranemethanol 2-(4-Methylbenzenesulfonate); (-)-Glycidyl Tosylate; (R)-(-)-Oxiran-2-ylmethyl 4-Methylbenzenesulfonate; (R)-Oxiran-2-ylmethyl Toluene-4-sulfonate;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2

Synthesis of Chiral Building Blocks

(R)-Glycidyl tosylate serves as a versatile precursor for the synthesis of various chiral building blocks frequently employed in the construction of complex molecules.

  • Alkylation: The epoxide ring of (R)-glycidyl tosylate readily undergoes nucleophilic attack by different nucleophiles, such as alcohols and amines, leading to the formation of new carbon-carbon bonds with controlled stereochemistry. This allows for the introduction of desired functionalities while maintaining the chirality of the molecule. [, ]
  • Ring-Opening Reactions: The epoxide ring can also be opened under specific conditions using various reagents, providing access to diverse chiral diol and amino alcohol derivatives. []

Glycosylation Reactions

(R)-Glycidyl tosylate finds application in glycosylation reactions, crucial for the synthesis of carbohydrates and related compounds.

  • Glycosyl donors: The activated epoxide functionality can be utilized to form glycosidic bonds with various acceptor molecules, leading to the construction of complex carbohydrate structures. []

(2R)-(-)-Glycidyl tosylate is a chiral epoxide compound characterized by its unique structure, which includes a glycidyl group and a tosylate moiety. This compound is notable for its potential applications in organic synthesis, particularly in the formation of complex molecules. The presence of the tosylate group enhances the reactivity of the epoxide, making it a valuable intermediate in various

(R)-Glycidyl tosylate does not have a direct biological effect and is not used for its own pharmacological properties. Its significance lies in its ability to serve as a chiral building block in organic synthesis. The epoxide ring reacts with various nucleophiles, introducing a new functional group and a defined stereocenter into the target molecule [].

  • Nucleophilic Substitution: The tosylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. For example, the reaction with ammonium thiocyanate results in the formation of thiol derivatives .
  • Epoxidation: As an epoxide, glycidyl tosylate can be involved in ring-opening reactions, which are crucial for synthesizing larger and more complex molecules .
  • Polymerization: Glycidyl tosylate can be copolymerized with other monomers like ethylene oxide and propylene oxide, leading to materials with tailored properties .

The synthesis of (2R)-(-)-glycidyl tosylate typically involves the following steps:

  • Formation from Glycidol: It can be synthesized by reacting glycidol with p-tosyl chloride in the presence of a base such as triethylamine. This reaction yields glycidyl tosylate efficiently .
  • Chiral Resolution: To obtain the specific (2R)-(-) enantiomer, chiral resolution techniques may be employed during or after synthesis to ensure the desired stereochemistry.

(2R)-(-)-Glycidyl tosylate finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The compound is used to create copolymers that exhibit specific physical properties suitable for industrial applications .
  • Material Science: Its ability to participate in polymerization reactions makes it valuable in developing advanced materials.

Studies on interactions involving (2R)-(-)-glycidyl tosylate focus on its reactivity with nucleophiles and its role in polymerization processes. For example, investigations into its reaction with thiocyanates demonstrate its utility as a precursor for creating functionalized compounds . Additionally, research has explored its compatibility with other monomers in copolymerization scenarios, highlighting its versatility in material development .

Several compounds share structural similarities with (2R)-(-)-glycidyl tosylate. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
GlycidolA simple epoxide without a leaving groupActs as a precursor to glycidyl tosylate
Glycidyl mesylateSimilar epoxide structure but with a mesyl groupDifferent leaving group properties affecting reactivity
2-MethylglycidolA methyl-substituted version of glycidolAlters sterics and reactivity compared to glycidol

(2R)-(-)-Glycidyl tosylate is unique due to its chiral nature and the presence of the tosylate group, which enhances its reactivity compared to other similar compounds.

XLogP3

1.1

UNII

62V982IWII

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (95%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

113826-06-5

Wikipedia

(R)-glycidyl tosylate

Dates

Last modified: 08-15-2023

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